REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:15])[C:9](=[O:14])[CH:10]=[C:11]([CH3:13])[CH3:12])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].O>CCCCCC.ClCCl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]([CH3:15])[C:9](=[O:14])[CH2:10][C:11]2([CH3:12])[CH3:13] |f:1.2.3.4,6.7|
|
Name
|
N-(4-bromophenyl)-N-methyl-3-methyl-2-butenamide
|
Quantity
|
6.42 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)N(C(C=C(C)C)=O)C
|
Name
|
Intermediate 54
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)N(C(C=C(C)C)=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
hexane dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Ice was added cautiously to the solid
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with ether (×2) and dichloromethane (×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a brown solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(CC(N(C2=CC1)C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |